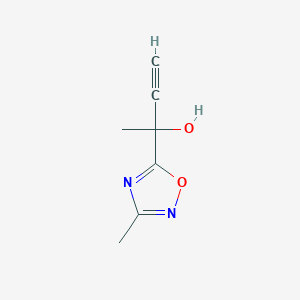
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is a compound that features a unique combination of functional groups, including an oxadiazole ring and an alkyne
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization would likely be applied to scale up the synthesis while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other nitrogen-containing compounds.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction of the oxadiazole ring can produce amines.
科学的研究の応用
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a known pharmacophore, and derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials, including fluorescent dyes and sensors.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, leveraging its reactive functional groups.
作用機序
The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol depends on its specific application. In medicinal chemistry, the oxadiazole ring can interact with various biological targets, including enzymes and receptors. For example, oxadiazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in cancer progression . The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Alkyne-Containing Compounds: Compounds with alkyne groups can undergo similar reactions, such as click chemistry, but may lack the unique properties conferred by the oxadiazole ring.
Uniqueness
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is unique due to the combination of the oxadiazole ring and the alkyne group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
特性
CAS番号 |
1202769-74-1 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC名 |
2-(3-methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C7H8N2O2/c1-4-7(3,10)6-8-5(2)9-11-6/h1,10H,2-3H3 |
InChIキー |
ZCRRDOIAQHMMAT-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)C(C)(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
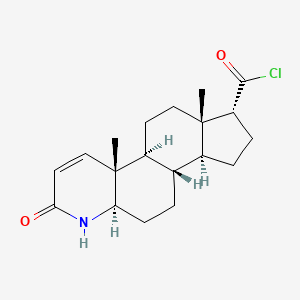
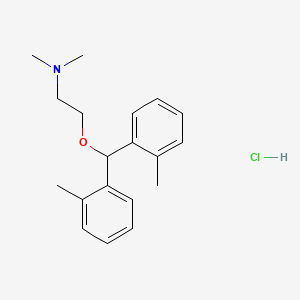
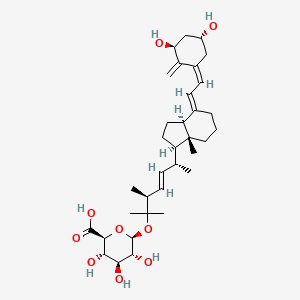
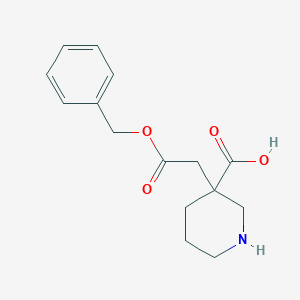
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
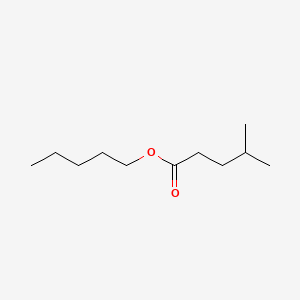
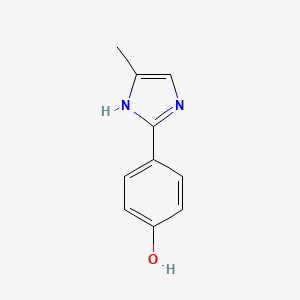
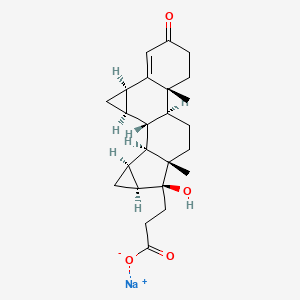
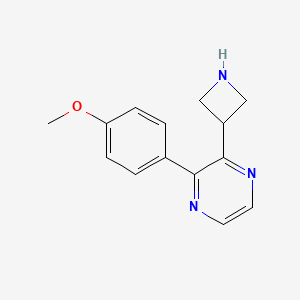
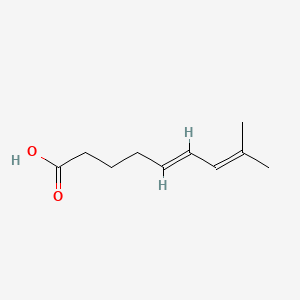

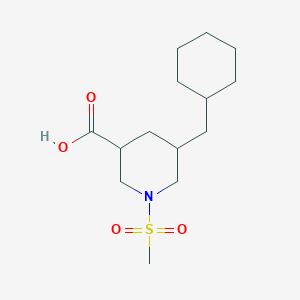
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
